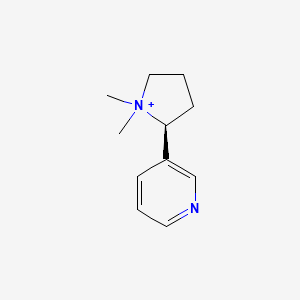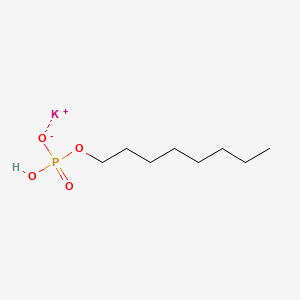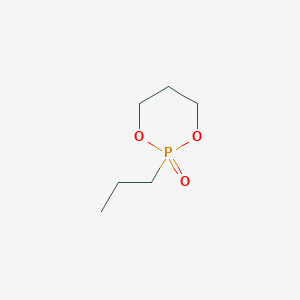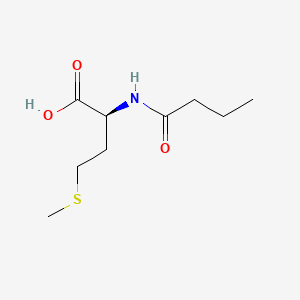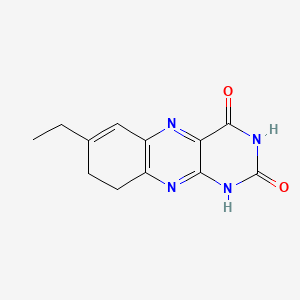
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is a complex organic compound belonging to the pteridine family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicine, biochemistry, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- typically involves multi-step organic reactions. Common starting materials include aromatic amines and aldehydes, which undergo condensation reactions followed by cyclization and oxidation steps. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal transduction: Modulating signaling pathways involved in cellular processes.
DNA/RNA interaction: Intercalating into nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: A basic structure in the pteridine family.
Folic acid: A vitamin essential for DNA synthesis and repair.
Methotrexate: A chemotherapy agent and immune system suppressant.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 7-ethyl-8,9-dihydro- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ethyl and dihydro substitutions may enhance its stability, reactivity, and biological activity compared to other pteridine derivatives.
Propriétés
Numéro CAS |
63528-78-9 |
|---|---|
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
7-ethyl-8,9-dihydro-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-2-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16-11(9)17/h5H,2-4H2,1H3,(H2,14,15,16,17,18) |
Clé InChI |
GJTGOVILBBNZAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CC1)N=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


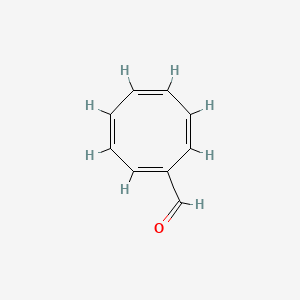
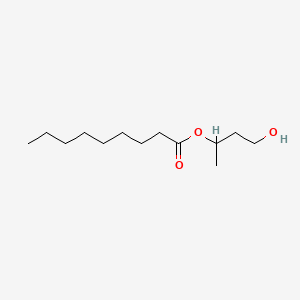
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
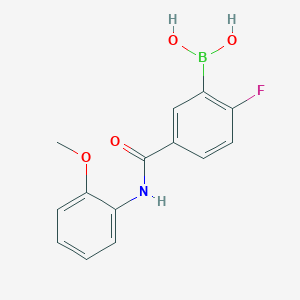
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
